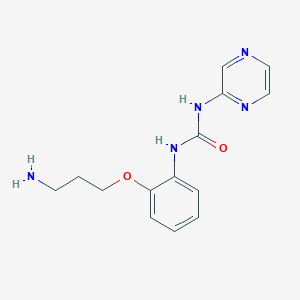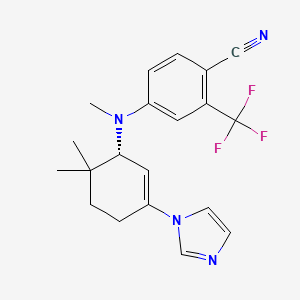
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Scientific Research Applications
Anticancer Research
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea and its derivatives have been explored for their potential in anticancer research. For example, Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, finding that certain derivatives displayed cytostatic activity against non-small cell lung cancer cell lines. This suggests potential for reactivating p53 mutants in these cancer cells (Bazin et al., 2016).
Gelation and Rheology
In the field of materials science, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, was found to form hydrogels in various acids. Lloyd and Steed (2011) demonstrated that the rheology and morphology of these gels are dependent on the anion's identity, indicating applications in materials design and engineering (Lloyd & Steed, 2011).
Inhibitors in Biochemistry
Getlik et al. (2012) researched N-pyrazole, N'-thiazole-ureas as inhibitors of p38α MAP kinase. They discovered that certain compounds within this category were potent inhibitors, suggesting their utility in biochemical pathways and potential therapeutic applications (Getlik et al., 2012).
Antibacterial and Antifungal Applications
Farghaly and El-Kashef (2005) synthesized urea derivatives starting from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and found that several derivatives exhibited antibacterial and antifungal activities (Farghaly & El-Kashef, 2005).
Synthesis Techniques
The synthesis process of related urea derivatives also offers insights into potential pharmaceutical and material applications. Sarantou and Varvounis (2022) reported methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, illustrating the versatility and potential applications of these compounds (Sarantou & Varvounis, 2022).
properties
Product Name |
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea |
|---|---|
IUPAC Name |
1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20) |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |
Appearance |
Solid powder |
synonyms |
XL844; XL 844; XL-844.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





